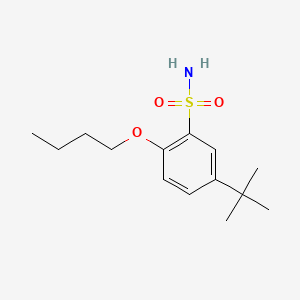
PROCION BRILLIANT YELLOW H3G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROCION BRILLIANT YELLOW H3G is a reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and flax. It is known for its bright yellow color and excellent fastness properties, making it a popular choice for various applications .
Preparation Methods
PROCION BRILLIANT YELLOW H3G is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The synthetic route typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an active hydrogen atom, such as phenol or aniline, to form the azo dye.
Industrial production methods involve large-scale synthesis in reactors, followed by purification and drying processes to obtain the final dye product .
Chemical Reactions Analysis
PROCION BRILLIANT YELLOW H3G undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions .
Scientific Research Applications
PROCION BRILLIANT YELLOW H3G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in intracellular dye injection techniques to study neuronal geometry and connectivity.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Mechanism of Action
The mechanism of action of PROCION BRILLIANT YELLOW H3G involves its ability to form covalent bonds with the fibers it dyes. The reactive group in the dye reacts with the hydroxyl groups in cellulosic fibers or the amino groups in polyamide fibers, forming a stable covalent bond. This covalent bonding ensures the dye becomes an integral part of the fiber, providing excellent wash and light fastness .
Comparison with Similar Compounds
PROCION BRILLIANT YELLOW H3G can be compared with other reactive dyes such as PROCION BRILLIANT RED 2B and PROCION BLUE 3G. While all these dyes share similar reactive groups and bonding mechanisms, this compound is unique in its bright yellow hue and specific applications in dyeing processes .
Similar compounds include:
- PROCION BRILLIANT RED 2B
- PROCION BLUE 3G
- PROCION YELLOW R
These dyes differ in their chromophores and specific applications but share the common feature of forming covalent bonds with fibers.
Properties
CAS No. |
12239-48-4 |
|---|---|
Molecular Formula |
C6H5BrClN |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)
